molecular formula C27H24N2O6S B306705 N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide

N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide

Cat. No. B306705
M. Wt: 504.6 g/mol
InChI Key: SVOXSJYUAAEDCR-NVHOMACKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide, also known as MTOB-TDZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. MTOB-TDZ is a thiazolidinone derivative that has been shown to exhibit anti-cancer properties through its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide involves its ability to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is an enzyme that plays a crucial role in glycolysis, the process by which cells produce energy. In cancer cells, GAPDH is overexpressed and plays a key role in promoting cell growth and proliferation. N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide inhibits the activity of GAPDH, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unaffected. This makes it a potentially effective and safe anti-cancer agent. However, one of the limitations of using N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide. One area of research could focus on developing more efficient synthesis methods for N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide, which could increase its availability for use in lab experiments. Another area of research could focus on optimizing the dosage and administration of N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide to maximize its anti-cancer effects. Additionally, research could explore the potential of N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide as a combination therapy with other anti-cancer agents, which could enhance its effectiveness in treating cancer.

Synthesis Methods

The synthesis of N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide involves the reaction of 2-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, and thiourea with benzoyl chloride in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide in high yield and purity.

Scientific Research Applications

N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit anti-cancer properties in various cancer cell lines, including breast, lung, and prostate cancer cells. N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

Product Name

N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

N-[(5E)-3-(2-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C27H24N2O6S/c1-32-20-13-9-8-12-19(20)29-26(31)23(36-27(29)28-25(30)18-10-6-5-7-11-18)16-17-14-21(33-2)24(35-4)22(15-17)34-3/h5-16H,1-4H3/b23-16+,28-27?

InChI Key

SVOXSJYUAAEDCR-NVHOMACKSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=NC(=O)C4=CC=CC=C4

SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.